8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 876894-00-7
VCID: VC4366573
InChI: InChI=1S/C16H19N5O3/c1-10(22)9-21-12-13(20(2)16(24)19-14(12)23)18-15(21)17-8-11-6-4-3-5-7-11/h3-7,10,22H,8-9H2,1-2H3,(H,17,18)(H,19,23,24)
SMILES: CC(CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C)O
Molecular Formula: C16H19N5O3
Molecular Weight: 329.36

8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 876894-00-7

Cat. No.: VC4366573

Molecular Formula: C16H19N5O3

Molecular Weight: 329.36

* For research use only. Not for human or veterinary use.

8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione - 876894-00-7

Specification

CAS No. 876894-00-7
Molecular Formula C16H19N5O3
Molecular Weight 329.36
IUPAC Name 8-(benzylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C16H19N5O3/c1-10(22)9-21-12-13(20(2)16(24)19-14(12)23)18-15(21)17-8-11-6-4-3-5-7-11/h3-7,10,22H,8-9H2,1-2H3,(H,17,18)(H,19,23,24)
Standard InChI Key JNKJODYKKJHZKR-UHFFFAOYSA-N
SMILES CC(CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C)O

Introduction

8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex molecular structure that incorporates functional groups such as a benzylamino moiety, a hydroxypropyl side chain, and a methyl substitution on the purine ring. This compound is part of a broader class of xanthine derivatives, which are often studied for their pharmacological properties, including potential applications in medicinal chemistry and biochemistry.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Base Purine Derivative Preparation: Starting from xanthine or similar purines.

  • Alkylation: Introduction of the hydroxypropyl group using appropriate alkylating agents.

  • Amination: Substitution with a benzylamine derivative to introduce the benzylamino functionality.

  • Methylation: Addition of the methyl group to the purine ring.

These reactions are carried out under controlled conditions to ensure regioselectivity and minimize side reactions.

Applications in Medicinal Chemistry

This compound's structural features make it a candidate for drug development in several areas:

  • Neurological Disorders: Potential use in treating conditions like Parkinson’s disease due to adenosine receptor modulation.

  • Cardiovascular Health: Possible applications in vasodilation and improving blood flow.

  • Anti-inflammatory Effects: Xanthines are often explored for reducing inflammation through various pathways.

Computational Data

Theoretical studies and computational chemistry tools provide insights into the compound's properties:

DescriptorValue/Details
LogP (Partition Coefficient)Moderate hydrophilicity and lipophilicity balance expected.
Hydrogen Bond Donors (HBD)2
Hydrogen Bond Acceptors (HBA)5
Rotatable Bonds4

Safety and Handling

While no specific safety data is available for this compound, general precautions for handling xanthine derivatives should be followed:

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Work in a well-ventilated area or fume hood.

  • Store the compound in a cool, dry place away from light and moisture.

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